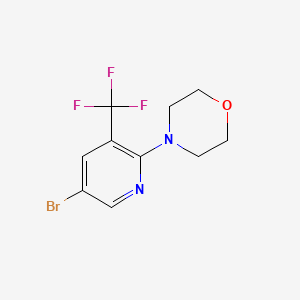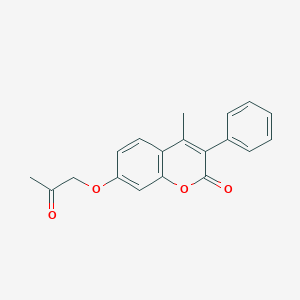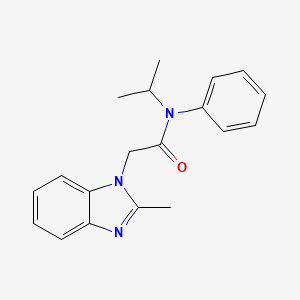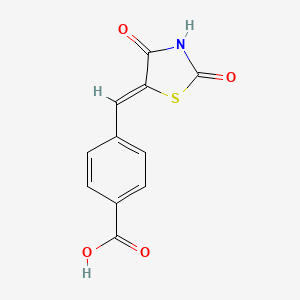
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, also known as TZD, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a member of the thiazolidinedione family, which is known for its ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ) and improve insulin sensitivity.
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Agent
- Antimicrobial and Cytotoxic Activities : This compound has been found to possess significant antimicrobial and cytotoxic properties. For example, certain derivatives showed broad-spectrum antibacterial and antifungal properties, with notable cytotoxicity in various cell lines, including HeLa, HT29, A549, and MCF-7 cells (Alegaon & Alagawadi, 2011).
Potential Anti-Cancer Agents
- Anti-Proliferative Properties : Derivatives of this compound have been synthesized as potential anti-cancer agents, exhibiting significant anti-cancer activity in A549 & L132 cell lines. This suggests their potential in cancer treatment (Soni, Sanghvi, Devkar, & Thakore, 2015).
- Inhibition of Bacterial Enzyme MurD : Some derivatives have been evaluated as inhibitors of the bacterial enzyme MurD, crucial for bacterial cell wall biosynthesis, making them potential candidates for antibacterial drugs (Zidar et al., 2010).
Hypoglycemic and Hypolipidemic Activities
- Treatment of Type-2 Diabetes : Certain derivatives have shown significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models, suggesting their potential in treating type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Cytotoxic Activity and Molecular Docking Studies
- Cytotoxic Agents and Molecular Docking : Some novel derivatives demonstrated moderate to promising cytotoxic activity against human breast cell line MCF-7. Molecular docking calculations align well with the cytotoxic evaluation results (Kolluri et al., 2020).
EAAT1 Inhibitors
- Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 1 (EAAT1) : Some compounds containing this chemical structure have been identified as EAAT1-selective inhibitors, contributing to the pharmacological tools available in the EAAT field (Hansen et al., 2016).
Antihyperglycemic Agents
- Antidiabetic Agents : Research has been conducted to explore its derivatives as potential antidiabetic agents, showing promising results in structure-activity relationship studies (Nomura et al., 1999).
Propiedades
IUPAC Name |
4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRKDEAFRQCTBN-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)
![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)
![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990209.png)
![5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990211.png)
![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)
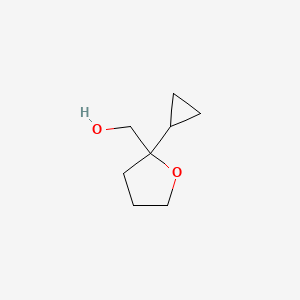
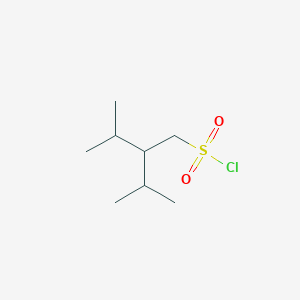
![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)
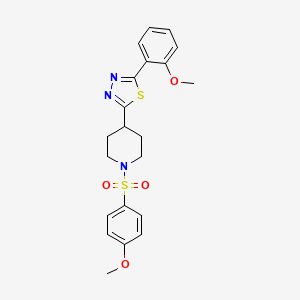
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990221.png)
